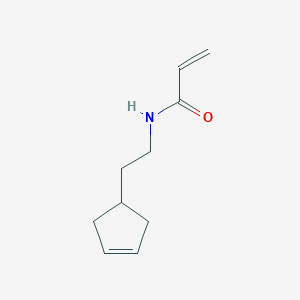
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide, also known as CP-544326, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as CB1 receptor antagonists, which are drugs that block the activity of the cannabinoid receptor CB1. The CB1 receptor is found in the brain and is involved in the regulation of appetite, pain, mood, and other physiological processes. CP-544326 has been shown to be effective in a range of scientific research applications, including the study of the CB1 receptor and its role in various diseases.
作用機序
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide works by blocking the activity of the CB1 receptor, which is found in the brain and is involved in the regulation of appetite, pain, mood, and other physiological processes. The compound binds to the CB1 receptor and prevents the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This leads to a reduction in the activity of the CB1 receptor and a decrease in the effects of endogenous cannabinoids.
Biochemical and Physiological Effects
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects, including the reduction of appetite and body weight in animal models of obesity. The compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide for lab experiments is its specificity for the CB1 receptor. The compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the CB1 receptor and its role in various diseases. However, one of the limitations of N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide is its relatively low potency compared to other CB1 receptor antagonists. This may limit its usefulness in certain experiments where high potency is required.
将来の方向性
There are several future directions for research on N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide and its potential therapeutic applications. One area of research is the development of more potent CB1 receptor antagonists that may have greater therapeutic efficacy. Another area of research is the study of the CB1 receptor and its role in various diseases, such as obesity, diabetes, and neurodegenerative disorders. Finally, the development of novel drug delivery systems for N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide may improve its bioavailability and therapeutic efficacy.
合成法
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 3-cyclopenten-1-ol with 2-propynoic acid and subsequent conversion to the amide using standard peptide coupling reagents. The compound can also be synthesized using alternative methods, such as the reaction of 3-cyclopenten-1-ol with propargyl bromide followed by conversion to the amide using standard peptide coupling reagents.
科学的研究の応用
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in a range of scientific research areas. One of the most promising areas of research is the study of the CB1 receptor and its role in various diseases, such as obesity, diabetes, and neurodegenerative disorders. N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide has been shown to be effective in blocking the activity of the CB1 receptor, which may have therapeutic implications for these diseases.
特性
IUPAC Name |
N-(2-cyclopent-3-en-1-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-10(12)11-8-7-9-5-3-4-6-9/h2-4,9H,1,5-8H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJNOQMXLMXARD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1CC=CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-benzyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2384281.png)
![3-(3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-3-oxopropanal O-methyloxime](/img/structure/B2384282.png)
![benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate](/img/structure/B2384283.png)

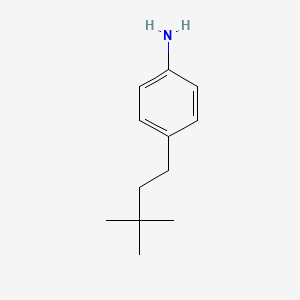
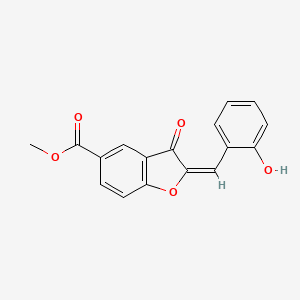
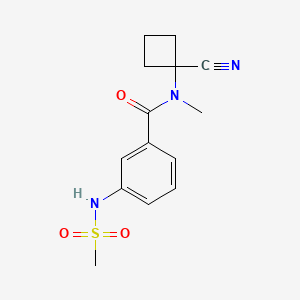
![N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2384294.png)
![N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384297.png)
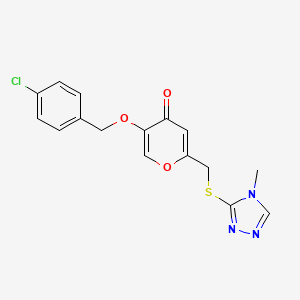
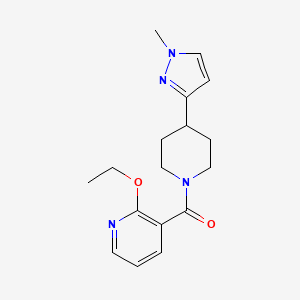
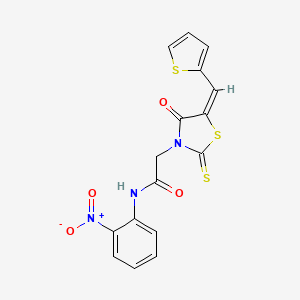

![Methyl 4-((furan-2-ylmethyl)(4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2384302.png)